molecular formula C27H33N3O6S2 B13412933 Omeprazole-N-(S)-camphorsulfonamide

Omeprazole-N-(S)-camphorsulfonamide

Cat. No.: B13412933
M. Wt: 559.7 g/mol
InChI Key: LOVMHHMMURDXAC-SGSMYFILSA-N
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Description

Omeprazole-N-(S)-camphorsulfonamide is a derivative of omeprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This compound combines omeprazole with N-(S)-camphorsulfonamide, potentially enhancing its pharmacological properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Omeprazole-N-(S)-camphorsulfonamide typically involves the reaction of omeprazole with N-(S)-camphorsulfonamide under specific conditions. One common method includes:

    Starting Materials: Omeprazole and N-(S)-camphorsulfonamide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with a base such as triethylamine to facilitate the reaction.

    Procedure: Omeprazole is dissolved in the solvent, followed by the addition of N-(S)-camphorsulfonamide and the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Purification: Industrial-scale purification methods, such as large-scale chromatography or crystallization, are employed to ensure the product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Omeprazole-N-(S)-camphorsulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Omeprazole-N-(S)-camphorsulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.

    Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its enhanced pharmacological properties compared to omeprazole, including improved stability and bioavailability.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Omeprazole-N-(S)-camphorsulfonamide exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the parietal cells of the stomach. This inhibition reduces gastric acid secretion, providing relief from acid-related conditions. The molecular targets include the proton pump itself, and the pathways involved are related to the regulation of gastric acid production.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: The parent compound, widely used as a proton pump inhibitor.

    Esomeprazole: An enantiomer of omeprazole with improved pharmacokinetics.

    Pantoprazole: Another proton pump inhibitor with a similar mechanism of action.

    Lansoprazole: A proton pump inhibitor with a different chemical structure but similar therapeutic effects.

Uniqueness

Omeprazole-N-(S)-camphorsulfonamide is unique due to the incorporation of the N-(S)-camphorsulfonamide moiety, which may enhance its stability and pharmacological properties compared to other proton pump inhibitors. This modification can potentially lead to better therapeutic outcomes and reduced side effects.

Properties

Molecular Formula

C27H33N3O6S2

Molecular Weight

559.7 g/mol

IUPAC Name

(1S,4R)-1-[[5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C27H33N3O6S2/c1-16-13-28-21(17(2)24(16)36-6)14-37(32)25-29-20-12-19(35-5)7-8-22(20)30(25)38(33,34)15-27-10-9-18(11-23(27)31)26(27,3)4/h7-8,12-13,18H,9-11,14-15H2,1-6H3/t18-,27-,37?/m1/s1

InChI Key

LOVMHHMMURDXAC-SGSMYFILSA-N

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C[C@@]45CC[C@@H](C4(C)C)CC5=O)C=CC(=C3)OC

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)CC45CCC(C4(C)C)CC5=O)C=CC(=C3)OC

Origin of Product

United States

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